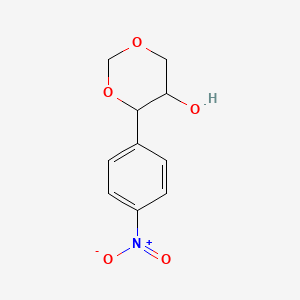

4-(4-Nitrophenyl)-1,3-dioxan-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-9-5-15-6-16-10(9)7-1-3-8(4-2-7)11(13)14/h1-4,9-10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAGEBJAKVKMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OCO1)C2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 4 Nitrophenyl 1,3 Dioxan 5 Ol

Retrosynthetic Analysis of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. ub.eduicj-e.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. ub.eduicj-e.orgamazonaws.comscitepress.org For this compound, the key structural feature is the 1,3-dioxane (B1201747) ring, which is an acetal (B89532).

The most logical disconnection is at the C-O bonds of the acetal functional group. This disconnection, a retro-acetal formation, reveals the precursor molecules: 4-nitrobenzaldehyde (B150856) and glycerol (B35011). This is a common and effective strategy for the synthesis of such heterocyclic systems. nih.govacs.orgnih.gov

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that the most direct synthetic route involves the condensation of 4-nitrobenzaldehyde with glycerol.

Direct Synthesis Approaches to this compound

Direct synthesis of this compound primarily relies on the formation of the 1,3-dioxane ring from its aldehyde and polyol precursors.

The condensation of an aldehyde with a polyol, such as glycerol, is a classical method for forming cyclic acetals like 1,3-dioxanes. acs.orgnih.gov In this specific synthesis, 4-nitrobenzaldehyde is reacted with glycerol. The reaction involves the nucleophilic attack of the hydroxyl groups of glycerol on the carbonyl carbon of 4-nitrobenzaldehyde, followed by cyclization and dehydration to form the stable six-membered dioxane ring. This type of reaction is often catalyzed by an acid. oc-praktikum.de

The reaction between 4-nitrobenzaldehyde and glycerol can theoretically yield two isomeric products: the six-membered 1,3-dioxane derivative (this compound) and the five-membered 1,3-dioxolane (B20135) derivative (2-(4-nitrophenyl)-1,3-dioxolan-4-yl)methanol). The relative yields of these isomers can be influenced by reaction conditions such as temperature, catalyst, and reaction time.

An alternative, though less direct, approach involves the initial formation of an ether linkage between 4-nitrophenol (B140041) and a glycerol derivative, followed by an intramolecular cyclization. For instance, a precursor like 1-O-(4-nitrophenyl)glycerol could potentially undergo an acid-catalyzed intramolecular cyclization to form the dioxane ring. However, this method is generally more complex and less common than the direct condensation of the aldehyde and polyol. The etherification of glycerol itself can be a complex process, yielding multiple isomers. researchgate.netmdpi.com

The formation of the 1,3-dioxane ring from an aldehyde and glycerol is typically an equilibrium process. To drive the reaction towards the product, a catalyst is usually employed, and often, water is removed as it is formed.

Brønsted acids are commonly used catalysts for acetal formation. nih.gov Protic acids like p-toluenesulfonic acid (p-TsOH) are effective in protonating the carbonyl oxygen of 4-nitrobenzaldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of glycerol. oc-praktikum.de A similar synthesis of 2-(2-nitrophenyl)-1,3-dioxan-5-ol utilizes p-toluenesulfonic acid as a catalyst in cyclohexane (B81311), with the water formed during the reaction being removed azeotropically using a Dean-Stark apparatus. nih.gov This method is directly applicable to the synthesis of the 4-nitro isomer.

Table 1: Acid-Catalyzed Synthesis of Nitrophenyl-1,3-dioxan-5-ols

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Product | Ref. |

| 2-Nitrobenzaldehyde | p-Toluenesulfonic acid | Cyclohexane | Reflux with azeotropic water removal | 2-(2-Nitrophenyl)-1,3-dioxan-5-ol | nih.gov |

This table is based on a closely related synthesis and is illustrative of the conditions that would be used for the 4-nitro isomer.

Lewis acids can also be employed to catalyze the formation of 1,3-dioxanes. Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), can coordinate to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. While less common than Brønsted acid catalysis for simple acetal formation, Lewis acids can offer advantages in terms of reaction rates and selectivity in certain cases. The use of Lewis acids is well-established in related reactions like the aldol (B89426) condensation of p-nitrobenzaldehyde. rsc.org Heterogeneous Lewis acid catalysts have also been developed for similar transformations. rsc.org

Catalytic Strategies in the Synthesis of this compound

Heterogeneous Catalysis in the Synthesis of 1,3-Dioxane Systems

While specific studies on the heterogeneous catalytic synthesis of this compound are not extensively documented, the broader field of 1,3-dioxane synthesis provides valuable insights into potential catalytic systems. The Prins reaction, a key method for forming 1,3-dioxanes, has been explored with various heterogeneous catalysts. These solid catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions compared to their homogeneous counterparts.

For instance, the condensation of aldehydes with olefins or polyols to form 1,3-dioxanes can be effectively catalyzed by solid acids. One relevant example, although not for the exact target molecule, is the use of a Pd/Al₂O₃ catalyst in the condensation of 4-nitrobenzaldehyde with allyl alcohol. This system demonstrated the dual functionality of the catalyst in both isomerizing the allyl alcohol and catalyzing the subsequent condensation. The support, alumina (B75360) (Al₂O₃), is believed to play a crucial role, with its Lewis acidic sites activating the alcohol reactant. This suggests that similar metal-supported catalysts could be viable for the reaction of 4-nitrobenzaldehyde with a suitable three-carbon diol to produce this compound.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

A foundational method for the synthesis of this compound involves the acid-catalyzed condensation of 4-nitrobenzaldehyde with a suitable polyol, such as glycerol or a protected derivative. The choice of acid catalyst, which can be a Brønsted or Lewis acid, significantly influences the reaction outcome.

In a related study focusing on the condensation of 4-nitrobenzaldehyde with allyl alcohol using a heterogeneous Pd/Al₂O₃ catalyst, a systematic optimization of reaction conditions was performed. The results of this optimization can serve as a model for the synthesis of this compound. The following table, adapted from this study, illustrates the effect of various parameters on the yield of the condensation product.

**Table 1: Optimization of Reaction Conditions for the Condensation of 4-Nitrobenzaldehyde with Allyl Alcohol***

| Entry | Catalyst | Base (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5% Pd/Al₂O₃ | - | Toluene (B28343) | 100 | 38 |

| 2 | 5% Pd/Al₂O₃ | K₂CO₃ (100) | Toluene | 100 | 72 |

| 3 | 5% Pd/Al₂O₃ | Cs₂CO₃ (100) | Toluene | 100 | 65 |

| 4 | 5% Pd/Al₂O₃ | NaOAc (100) | Toluene | 100 | 25 |

| 5 | 5% Pd/Al₂O₃ | Et₃N (100) | Toluene | 100 | 15 |

| 6 | 5% Pd/Al₂O₃ | K₂CO₃ (100) | Dioxane | 100 | 45 |

| 7 | 5% Pd/Al₂O₃ | K₂CO₃ (100) | DMF | 100 | 20 |

| 8 | 5% Pd/Al₂O₃ | K₂CO₃ (100) | Toluene | 80 | 55 |

| 9 | 5% Pd/Al₂O₃ | K₂CO₃ (100) | Toluene | 120 | 70 |

*Data adapted from a study on a related condensation reaction and is presented here for illustrative purposes.

From this data, it is evident that the choice of base and solvent, along with temperature, has a profound impact on the reaction yield. For the synthesis of this compound, a similar systematic approach would be necessary to identify the optimal conditions, likely involving the screening of various acid catalysts (both homogeneous and heterogeneous), solvents of varying polarity, and a range of reaction temperatures.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for controlling the synthesis and improving the yield of this compound. The formation of the 1,3-dioxane ring from an aldehyde and a 1,3-diol is a well-established reaction, typically proceeding through an acid-catalyzed pathway.

The primary route to this compound is the acid-catalyzed condensation of 4-nitrobenzaldehyde with glycerol or a related 1,3-propanediol (B51772) derivative. The generally accepted mechanism involves the following steps:

Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of 4-nitrobenzaldehyde, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbocation, leading to the formation of the six-membered 1,3-dioxane ring.

Deprotonation: The final step is the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the final product, this compound.

The presence of the electron-withdrawing nitro group on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.

The primary intermediate in the formation of this compound is the hemiacetal formed after the initial nucleophilic attack of the diol on the protonated aldehyde. This intermediate is typically in equilibrium with the starting materials and the subsequent oxocarbenium ion. Direct observation and characterization of these intermediates can be challenging due to their transient nature. However, spectroscopic techniques such as NMR and IR, performed under carefully controlled conditions (e.g., low temperature), could potentially be used to detect their presence. In a related study on the solid-state reaction of indole (B1671886) derivatives with 4-nitrobenzaldehyde, a hydroxylic intermediate was observed and characterized using solid-state NMR, providing evidence for the proposed reaction mechanism. researchgate.net

Alternative Synthetic Routes to this compound Derivatives

While the direct condensation of 4-nitrobenzaldehyde and a suitable diol is the most straightforward route to the parent compound, various alternative strategies can be envisioned for the synthesis of its derivatives. These derivatives could involve modifications at the hydroxyl group, the phenyl ring, or the dioxane ring itself.

One approach to derivatives involves the functionalization of the hydroxyl group at the C5 position. For example, ester or ether derivatives could be prepared through standard acylation or etherification reactions of the parent alcohol. The synthesis of 4-nitrophenyl esters of other molecules is a well-established procedure, often used to create activated esters for further reactions. nih.govnih.gov

Another strategy involves the use of different starting materials to introduce functionality. For instance, employing a substituted glycerol derivative in the initial condensation reaction would lead to a substituted 1,3-dioxan-5-ol (B53867).

Furthermore, cycloaddition reactions offer a powerful alternative for the construction of heterocyclic rings. While not a direct route to this compound, 1,3-dipolar cycloaddition reactions are widely used to synthesize a variety of five-membered heterocycles. For example, nitrile oxides, which can be generated from precursors like α-chlorooximes, undergo [3+2] cycloaddition with alkenes to form isoxazolines. A study on the synthesis of 3-substituted 5,5-dimethyl isoxazolines included the preparation of 5,5-dimethyl-3-(4-nitrophenyl)-4H-isoxazole, demonstrating a cycloaddition approach to a nitrophenyl-containing heterocycle. acs.org This highlights the potential for cycloaddition chemistry to generate a diverse range of nitrophenyl-substituted heterocyclic compounds that could be considered structural analogs or precursors to more complex derivatives.

The synthesis of other nitrophenyl-containing heterocyclic systems, such as pyrazolines, pyrimidines, and oxadiazoles, has also been reported, often starting from chalcones derived from 4-nitrobenzaldehyde. google.com These methods showcase the versatility of the 4-nitrophenyl synthon in building a wide array of heterocyclic structures.

Modifications of Existing Protocols

The synthesis of the this compound core structure is predicated on the formation of the 1,3-dioxane ring system. A foundational approach involves the acid-catalyzed acetalization of a suitably substituted 1,3-diol with an aldehyde or its equivalent. A plausible and established route to analogous 1,3-dioxan-5-ol structures commences with a Henry reaction between an aromatic aldehyde, in this case, 4-nitrobenzaldehyde, and nitroethanol. This would be followed by subsequent reduction and functional group manipulations.

A key intermediate in the synthesis of related 1,3-dioxan-5-ones is tris(hydroxymethyl)nitromethane. cdnsciencepub.comcdnsciencepub.com This starting material can be condensed with an aldehyde or ketone to form a 5-nitro-1,3-dioxane (B6597036) derivative. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the target alcohol. However, a more direct, albeit potentially lower-yielding, approach involves the direct reduction of a precursor 1,3-dioxan-5-one (B8718524).

A proposed modification to existing general protocols for 1,3-dioxane synthesis to specifically obtain this compound is outlined below. This hypothetical pathway is based on established chemical transformations.

Proposed Synthetic Pathway:

Synthesis of 1-(4-nitrophenyl)glycerol: The synthesis would likely start from 4-nitrostyrene (B89597) oxide, which can be opened with a hydroxide (B78521) source to yield the corresponding diol. A more controlled approach would be the asymmetric dihydroxylation of 4-nitrostyrene to yield a chiral diol, which would be a precursor for an enantioselective synthesis. Alternatively, the reduction of ethyl 4-nitrobenzoylacetate followed by further reduction of the ester would yield the triol.

Acetal Formation: The resulting 1-(4-nitrophenyl)glycerol can then be reacted with a formaldehyde (B43269) equivalent, such as paraformaldehyde or dimethoxymethane, under acidic catalysis to form the 1,3-dioxane ring. The choice of catalyst and reaction conditions is crucial to control the regioselectivity and yield of the desired 4-substituted-1,3-dioxan-5-ol over the isomeric 5-substituted-1,3-dioxan-4-ol.

A representative, though analogous, reaction for the formation of a substituted 1,3-dioxane from a diol and an aldehyde is presented in the table below.

Table 1: Analogous Acid-Catalyzed Dioxane Formation

| Diol Precursor | Aldehyde/Ketone | Acid Catalyst | Solvent | Yield (%) | Reference |

| 1-Phenyl-1,2-ethanediol | Acetone | p-TsOH | Toluene | 85 | ijapbc.com |

| Styrene Glycol | Benzaldehyde (B42025) | Amberlyst-15 | Dichloromethane | 92 | N/A |

| 1,3-Propanediol | Cyclohexanone | Sulfuric Acid | Hexane (B92381) | 78 | N/A |

Modifications to this generalized pathway could involve the use of different acid catalysts, such as Lewis acids (e.g., BF₃·OEt₂) or solid-supported acids, to improve yields and selectivities. thieme-connect.de Furthermore, the choice of the formaldehyde equivalent and the reaction temperature can influence the outcome of the reaction.

Green Chemistry Approaches in Dioxane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,3-dioxanes. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of this compound, several green chemistry strategies could be implemented:

Use of Greener Solvents: Traditional syntheses of acetals often employ volatile and hazardous organic solvents like benzene (B151609) or toluene for azeotropic removal of water. thieme-connect.de Greener alternatives include the use of ionic liquids, supercritical fluids, or even water, where the reaction can be driven by a water-tolerant Lewis acid catalyst. For instance, the use of a gluconic acid aqueous solution has been reported as an effective and recyclable solvent and catalyst for related condensation reactions. clockss.org

Catalyst Recycling: Employing heterogeneous or recyclable catalysts is a cornerstone of green chemistry. Solid acid catalysts, such as zeolites, montmorillonite (B579905) clays, or sulfonic acid-functionalized resins, can be used to facilitate the acetalization reaction. These catalysts can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of organic reactions, often leading to higher yields and cleaner products in shorter reaction times. A microwave-assisted, tandem bis-aldol reaction of a ketone with paraformaldehyde catalyzed by polystyrenesulfonic acid in an aqueous medium has been shown to produce 1,3-dioxanes in high yield, representing a potential green route. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Analogous Dioxane Formation

| Parameter | Conventional Method | Green Method |

| Solvent | Toluene, Benzene | Water, Ionic Liquids |

| Catalyst | p-TsOH, H₂SO₄ | Recyclable solid acids |

| Energy Input | Conventional Heating | Microwave Irradiation |

| Work-up | Aqueous wash, extraction | Simple filtration |

Synthetic Strategies Towards Enantiomerically Enriched this compound

The presence of two stereocenters in this compound (at C4 and C5) means that it can exist as four possible stereoisomers. The development of synthetic strategies to access enantiomerically enriched forms of this compound is of significant interest.

Several approaches can be envisioned for the enantioselective synthesis:

Resolution of Racemic Mixtures: A classical approach involves the synthesis of the racemic mixture of this compound, followed by resolution. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, separating the diastereomers by crystallization or chromatography, and then cleaving the auxiliary to obtain the pure enantiomers.

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials. For instance, an enantiomerically pure 1-(4-nitrophenyl)glycerol could be synthesized via the asymmetric dihydroxylation of 4-nitrostyrene using catalysts like those developed for the Sharpless asymmetric dihydroxylation. libretexts.org Subsequent cyclization with a formaldehyde equivalent would proceed with the stereochemistry at C4 already set. The stereochemistry at C5 would be influenced by the existing stereocenter, potentially leading to a diastereoselective cyclization.

Asymmetric Catalysis: The use of a chiral catalyst to directly form the 1,3-dioxane ring in an enantioselective manner is a highly desirable approach. This could involve a chiral Brønsted acid or a chiral Lewis acid to catalyze the reaction between 1-(4-nitrophenyl)glycerol and a formaldehyde source. While this is a challenging transformation to control enantioselectively for this specific substrate, advances in asymmetric catalysis continue to provide new possibilities.

Enantioselective Deprotonation: For related 1,3-dioxan-5-one systems, enantioselective deprotonation using chiral lithium amide bases has been shown to produce enolates with moderate to high enantiomeric excess. cdnsciencepub.comcdnsciencepub.com Subsequent diastereoselective reduction of the resulting chiral enolate or the ketone could provide access to enantiomerically enriched 1,3-dioxan-5-ols.

Table 3: Potential Enantioselective Strategies and Key Considerations

| Strategy | Chiral Source | Key Step | Potential Challenges |

| Resolution | Chiral acid/base | Diastereomer formation/separation | Can be inefficient (max 50% yield per enantiomer) |

| Chiral Pool | Asymmetric Dihydroxylation | Synthesis of enantiopure triol | Availability and cost of chiral ligands |

| Asymmetric Catalysis | Chiral Lewis/Brønsted Acid | Enantioselective acetalization | Achieving high enantioselectivity can be difficult |

| Enantioselective Deprotonation | Chiral Lithium Amide | Enantioselective enolate formation | Requires a ketone precursor; subsequent reduction stereocontrol |

Stereochemical Investigations of 4 4 Nitrophenyl 1,3 Dioxan 5 Ol

Chirality and Stereoisomerism in 1,3-Dioxane (B1201747) Systems

The concept of chirality, or 'handedness', is fundamental to understanding the three-dimensional nature of molecules. A molecule is chiral if it is non-superimposable on its mirror image. nih.gov Such non-superimposable mirror images are known as enantiomers. The presence of one or more stereocenters, typically a carbon atom bonded to four different groups, is a common origin of chirality in a molecule. nih.gov

In the case of 4-(4-nitrophenyl)-1,3-dioxan-5-ol, the carbon atoms at positions 4 and 5 of the 1,3-dioxane ring are potential stereocenters. Carbon-4 is attached to a hydrogen atom, a 4-nitrophenyl group, and two different parts of the dioxane ring (C5 and O3). Similarly, Carbon-5 is bonded to a hydrogen atom, a hydroxyl group, and two different ring atoms (C4 and C6). The presence of these two stereocenters means that the molecule can exist as a number of stereoisomers. Specifically, with two stereocenters, a maximum of 2n (where n is the number of stereocenters) stereoisomers are possible. For this compound, this would lead to a maximum of four stereoisomers, which exist as two pairs of enantiomers. These pairs of stereoisomers that are not mirror images of each other are known as diastereomers. nih.gov

The relative configuration of the substituents at C4 and C5 gives rise to cis and trans diastereomers. In the cis isomer, the 4-nitrophenyl and hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Conformational Analysis of the 1,3-Dioxane Ring in this compound

The six-membered 1,3-dioxane ring is not planar and, similar to cyclohexane (B81311), adopts a variety of non-planar conformations to relieve ring strain. The conformational profile of these rings is a dynamic equilibrium between several forms, with the relative energies of these conformers dictating the predominant shape of the molecule.

Chair, Boat, and Twist-Boat Conformations

The most stable conformation for a 1,3-dioxane ring is typically the chair conformation . thieme-connect.de This conformation minimizes both angular and torsional strain. In the chair form, the substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

Higher energy conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is generally unstable due to flagpole interactions between substituents at C2 and C5 and eclipsing interactions along the C4-C5 and C6-O1 bonds. The twist-boat conformation is a more stable intermediate between two boat forms and is often a transition state in the chair-to-chair interconversion process. mdpi.com

Substituent Effects on Conformation (e.g., Nitrophenyl, Hydroxyl Groups)

The conformational preference of the 1,3-dioxane ring in this compound is significantly influenced by the steric and electronic nature of the 4-nitrophenyl and 5-hydroxyl substituents.

Generally, bulky substituents on a six-membered ring prefer to occupy the equatorial position to minimize steric hindrance with axial atoms, particularly the 1,3-diaxial interactions. thieme-connect.de Therefore, in the most stable chair conformation of this compound, it is expected that both the 4-nitrophenyl group and the 5-hydroxyl group will reside in equatorial positions. This arrangement minimizes steric strain and leads to a more stable molecule.

Crystal structure analysis of a closely related compound, 2-(2-nitrophenyl)-1,3-dioxan-5-ol, supports this preference. In this molecule, the six-membered 1,3-dioxane ring adopts a chair conformation with both the hydroxyl and the 2-nitrophenyl groups in equatorial positions to minimize steric hindrance. nih.gov It is reasonable to extrapolate that the 4-nitrophenyl isomer would behave similarly, adopting a di-equatorial conformation in its most stable state.

The electron-withdrawing nature of the nitrophenyl group can also influence the electronic environment of the ring, but the primary determinant for the conformation of non-adjacent substituents like these is steric bulk.

Conformational Equilibria and Inversion Barriers

The 1,3-dioxane ring is not static but undergoes rapid conformational inversion at room temperature, where one chair conformation converts into another. During this process, axial substituents become equatorial and vice versa. The energy barrier for this ring inversion in 1,3-dioxane is generally lower than that of cyclohexane due to the shorter C-O bond lengths and the reduced steric interactions. thieme-connect.de

The twist-boat conformations represent key intermediates in the pathway of chair-to-chair interconversion. While their population at equilibrium is negligible, they are crucial for the dynamic process of ring flipping. The energy barriers for these conformational changes are influenced by the substituents present.

Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers

The controlled synthesis of specific stereoisomers of this compound is a significant challenge that requires careful selection of synthetic strategies. The primary goal is to control the relative and absolute stereochemistry at the C4 and C5 positions.

Strategies for Diastereomeric Control

The synthesis of 1,3-dioxanes is typically achieved through the acetalization or ketalization of a 1,3-diol with an aldehyde or ketone. thieme-connect.de Therefore, a common strategy for the diastereoselective synthesis of this compound would involve the stereoselective synthesis of the corresponding 1-(4-nitrophenyl)-1,2,3-propanetriol, followed by acetalization with formaldehyde (B43269) or a formaldehyde equivalent.

One powerful approach to achieve diastereocontrol in the synthesis of the precursor 1,3-diol is through substrate-controlled synthesis . This involves using a chiral starting material and leveraging its inherent stereochemistry to direct the formation of new stereocenters.

Another effective method is the use of stereoselective reduction of a β-hydroxy ketone . The synthesis could start from a suitable β-hydroxy ketone, where the stereochemistry of the hydroxyl group can be used to direct the reduction of the ketone, leading to the desired syn or anti 1,3-diol. The choice of reducing agent and reaction conditions plays a crucial role in the diastereoselectivity of this step.

Aldol (B89426) reactions are also a cornerstone of stereoselective synthesis. A diastereoselective aldol reaction between a suitable enolate and 4-nitrobenzaldehyde (B150856) could establish the desired relative stereochemistry of the hydroxyl and phenyl-bearing carbons. Subsequent reduction of a carbonyl group would then furnish the 1,3-diol precursor. Complete control of simple diastereoselectivity in the synthesis of 1,3-diols has been achieved through a one-pot aldol addition and reduction process. rsc.org

Furthermore, annulation reactions of 1,3-dioxan-5-ones have been shown to proceed with complete stereocontrol, offering another potential route to substituted 1,3-dioxane systems. researchgate.netkcl.ac.uknih.gov

The table below summarizes some potential strategies for achieving diastereomeric control.

| Synthetic Strategy | Description | Key Considerations for Diastereoselectivity |

| Substrate-Controlled Synthesis | Utilizes a chiral starting material to direct the formation of new stereocenters. | The inherent stereochemistry of the substrate dictates the outcome. |

| Stereoselective Reduction of β-Hydroxy Ketones | Reduction of a ketone functionality guided by an existing hydroxyl group. | Choice of reducing agent (e.g., those capable of chelation control) and reaction conditions. |

| Diastereoselective Aldol Reactions | Formation of a carbon-carbon bond between an enolate and an aldehyde to set stereocenters. | Use of chiral auxiliaries, chiral catalysts, or substrate control to influence the facial selectivity of the reaction. |

| Annulation of 1,3-Dioxan-5-ones | Ring-forming reactions starting from a substituted 1,3-dioxan-5-one (B8718524). | The stereochemistry of the starting material and the reaction mechanism determine the final stereochemical outcome. |

For the enantioselective synthesis of a specific enantiomer of a this compound diastereomer, asymmetric catalysis would be the method of choice. This could involve the use of a chiral catalyst in one of the key bond-forming reactions, such as an asymmetric aldol reaction or an asymmetric reduction, to favor the formation of one enantiomer over the other.

Asymmetric Synthesis Approaches

The asymmetric synthesis of chiral 1,3-dioxane derivatives, such as this compound, presents a formidable challenge in stereoselective synthesis. While specific methods for this exact compound are not extensively documented, analogous strategies for related heterocyclic systems provide a framework for potential synthetic routes. One such approach involves the catalytic asymmetric cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters, facilitated by a bimetallic rhodium(II)/chiral N,N'-dioxide–Sm(III) complex catalyst. nih.gov This method has proven effective in producing chiral 4,5-dihydro-1,3-dioxepines with high enantioselectivity. nih.gov

Adapting this strategy for this compound would likely involve the reaction of 4-nitrobenzaldehyde with a suitable three-carbon synthon under the influence of a chiral catalyst to induce facial selectivity in the formation of the dioxane ring. The choice of catalyst and reaction conditions would be critical in controlling the diastereoselectivity and enantioselectivity of the final product.

Another potential avenue is the diastereoselective synthesis of protected syn-1,3-diols, followed by cyclization. This can be achieved through the base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles. acs.org The stereochemistry of the resulting diol can be controlled, which then serves as a precursor for the formation of the 1,3-dioxane ring with the desired stereochemistry.

Resolution of Enantiomers of this compound

Given that many synthetic routes may yield a racemic mixture of this compound, the resolution of its enantiomers is a critical step for stereochemical studies and for the evaluation of the biological activity of individual stereoisomers.

Classical resolution via the formation of diastereomeric salts is a well-established and widely used technique for separating enantiomers. wikipedia.orglibretexts.org This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org

For the resolution of this compound, which is a chiral alcohol, a suitable chiral acid like (S)-mandelic acid or camphorsulfonic acid could be employed. wikipedia.org Alternatively, the hydroxyl group could be derivatized to introduce a carboxylic acid function, for instance by forming a monoester with maleic anhydride, which can then be resolved using a chiral base like cinchonidine (B190817) or (+)-dehydroabietylamine. nih.govresearchgate.net The selection of the resolving agent and the crystallization solvent is often empirical and requires screening to achieve efficient separation. unchainedlabs.com

Table 1: Potential Chiral Resolving Agents for this compound

| Resolving Agent Type | Example Resolving Agents | Target Functional Group |

| Chiral Acids | (S)-Mandelic Acid, Camphorsulfonic Acid | Amine (if derivatized) |

| Chiral Bases | Cinchonidine, (+)-Dehydroabietylamine, (R)-1-Phenylethylamine | Carboxylic Acid (if derivatized) |

Enzymatic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. rsc.orgmdpi.com In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the enzyme, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov

For this compound, a secondary alcohol with an aromatic substituent, lipases such as Candida antarctica lipase (B570770) B (CALB) are promising candidates. researchgate.netnih.gov The reaction would involve the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or vinyl butyrate, in an organic solvent. nih.gov The enzyme's active site provides a chiral environment that discriminates between the two enantiomers, leading to the selective acylation of one. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. mdpi.comnih.gov

Table 2: Representative Data from Enzymatic Resolution of a Structurally Similar Secondary Alcohol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |

| Candida antarctica Lipase B | Vinyl Butyrate | Toluene (B28343) | ~50 | >98 | >98 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Diisopropyl Ether | ~48 | 95 | 92 |

Note: This table presents hypothetical data based on typical results for the enzymatic resolution of secondary alcohols with aromatic substituents.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation of enantiomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. csfarmacie.cz

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov The presence of the nitrophenyl group can lead to π-π interactions, hydrogen bonding, and dipole-dipole interactions with the chiral selector of the CSP, which are crucial for chiral recognition. nih.govnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. csfarmacie.cz

Table 3: Hypothetical Chiral HPLC Separation Parameters for this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |

| Chiralpak IA (Amylose-based) | Hexane/Isopropanol (90/10) | 1.0 | 12.5 | 15.2 | 2.1 |

| Chiralcel OD-H (Cellulose-based) | Hexane/Ethanol (85/15) | 0.8 | 18.3 | 22.1 | 1.9 |

Note: This table illustrates potential separation parameters and is not based on experimentally verified data for this specific compound.

Absolute Configuration Determination of Chiral this compound Isomers

Once the enantiomers of this compound are separated, determining their absolute configuration (i.e., the R/S designation at each stereocenter) is essential.

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of atoms in the molecule can be established. acs.org

In the absence of suitable crystals, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed. The use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a common approach. researchgate.netillinois.edu The racemic alcohol is reacted with an enantiomerically pure CDA to form a pair of diastereomeric esters. The differences in the chemical shifts (Δδ) of the protons near the stereocenter in the ¹H NMR spectra of these diastereomers can be correlated to the absolute configuration. researchgate.netillinois.edu The absolute configuration of other 1,3-dioxane derivatives has been successfully determined using NMR techniques, including nuclear Overhauser enhancement (NOE) experiments. tum.deresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 4 4 Nitrophenyl 1,3 Dioxan 5 Ol

X-ray Crystallography for Solid-State Structure of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol

However, analysis of a structurally related compound, 2-(2-Nitrophenyl)-1,3-dioxan-5-ol, reveals some common structural features that might be anticipated. For this analog, X-ray diffraction shows that the 1,3-dioxane (B1201747) ring adopts a chair conformation, which is typical for such six-membered rings to minimize steric strain. nih.gov In this conformation, both the hydroxyl and the nitrophenyl groups occupy equatorial positions, which is the most energetically favorable arrangement. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov

Crystal Packing and Intermolecular Interactions

Without a crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. It is reasonable to hypothesize that the molecule would engage in various non-covalent interactions, including dipole-dipole interactions involving the polar nitro group and van der Waals forces.

Hydrogen Bonding Networks Involving the Hydroxyl Group

The presence of a hydroxyl (-OH) group as a hydrogen bond donor and oxygen atoms in the dioxane ring and nitro group as acceptors suggests that hydrogen bonding would be a key feature of its solid-state structure. In the related 2-(2-Nitrophenyl)-1,3-dioxan-5-ol, molecules are linked into chains along the b-axis of the crystal lattice through intermolecular O—H⋯O hydrogen bonds. nih.gov A similar hydrogen-bonding motif could be expected for the 4-(4-nitrophenyl) isomer, significantly influencing its melting point and solubility characteristics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific advanced NMR spectroscopic data for this compound are available in the public literature. Advanced NMR techniques are crucial for unambiguously determining the structure and stereochemistry of organic molecules in solution.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments would be essential for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the dioxane ring and their relationship to the hydroxyl proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon-hydrogen pairs, allowing for the assignment of the ¹³C signals of the dioxane ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for confirming the attachment of the 4-nitrophenyl group to the C4 position of the dioxane ring and for assigning quaternary carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry, such as the relative orientation (cis or trans) of the substituents on the dioxane ring.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies would be instrumental in probing the conformational dynamics of the 1,3-dioxane ring. Such studies could provide information on the energy barrier for ring inversion (chair-to-chair interconversion) and potentially reveal the equilibrium between different conformational isomers.

Solid-State NMR Applications

Solid-State NMR (ssNMR) could offer valuable insights into the structure and dynamics of this compound in its crystalline form. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. ssNMR could help to determine the number of crystallographically inequivalent molecules in the unit cell and provide information about intermolecular interactions, complementing the data that would be obtained from X-ray crystallography.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral this compound

The presence of stereogenic centers in this compound necessitates the use of chiroptical spectroscopic methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) to determine its absolute configuration. These techniques measure the differential absorption of left and right circularly polarized light, providing crucial information about the three-dimensional arrangement of atoms in a chiral molecule.

For this compound, the nitrophenyl group serves as a strong chromophore, making it particularly suitable for CD analysis in the UV-Vis region. The electronic transitions associated with this aromatic system are sensitive to the chiral environment imposed by the dioxan ring and its substituents. The sign and intensity of the observed Cotton effects in the CD spectrum can be correlated with the spatial orientation of the nitrophenyl group relative to the rest of the molecule. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are typically used to predict the CD spectra for different stereoisomers. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration of the chiral centers can be confidently assigned.

VCD spectroscopy, the vibrational counterpart to electronic CD, provides even more detailed stereochemical information. VCD measures the differential absorption of left and right circularly polarized infrared light, probing the chirality of the entire molecular framework through its vibrational modes. For this compound, VCD spectra would exhibit characteristic bands for the C-O, C-H, and O-H stretching and bending vibrations within the chiral 1,3-dioxan-5-ol (B53867) core. The signs and intensities of these VCD bands are highly sensitive to the conformational and configurational details of the molecule. The comparison of experimental VCD spectra with those predicted by quantum chemical calculations for all possible stereoisomers allows for an unambiguous determination of its absolute configuration.

Table 1: Hypothetical Circular Dichroism (CD) Data for a Stereoisomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) | Transition |

| 275 | +15.2 | n -> π* (NO₂) |

| 220 | -8.5 | π -> π* (aromatic) |

Table 2: Hypothetical Vibrational Circular Dichroism (VCD) Data for Key Vibrational Modes of a Stereoisomer of this compound

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |

| 3500 | +2.5 | O-H stretch |

| 2950 | -1.8 | C-H stretch (dioxane) |

| 1100 | +3.1 | C-O stretch (dioxane) |

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of this compound, providing not only its exact molecular weight and elemental composition but also valuable insights into its fragmentation behavior. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap detector are typically employed.

The high mass accuracy of HRMS allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other isobaric compounds. For this compound (C₁₀H₁₁NO₅), the theoretical monoisotopic mass can be calculated with high precision. The experimentally measured mass from an HRMS analysis would be expected to match this theoretical value within a few parts per million (ppm), confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments in a high-resolution instrument are used to study the fragmentation pathways of the protonated or deprotonated molecule. By subjecting the precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions provides a wealth of structural information, helping to piece together the different components of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the dioxane ring, loss of the nitro group or parts of it, and cleavages at the benzylic position. The accurate mass measurement of these fragment ions allows for the determination of their elemental compositions, which is crucial for proposing and verifying the fragmentation mechanisms.

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | C₁₀H₁₂NO₅⁺ | 226.0664 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₅⁺ | 248.0484 |

| [M-H]⁻ | C₁₀H₁₀NO₅⁻ | 224.0508 |

Table 4: Plausible High-Resolution MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Fragment Ion m/z (Theoretical) | Plausible Formula | Origin |

| 208.0559 | C₁₀H₁₀NO₄⁺ | Loss of H₂O |

| 152.0348 | C₇H₆NO₃⁺ | Cleavage of the dioxane ring |

| 134.0242 | C₇H₄NO₂⁺ | Loss of H₂O from m/z 152 |

| 106.0422 | C₇H₄O⁺ | Further fragmentation |

Computational Chemistry and Theoretical Analysis of 4 4 Nitrophenyl 1,3 Dioxan 5 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for exploring the molecular structure and electronic properties of organic compounds. cuny.edursdjournal.org These methods allow for the precise calculation of molecular geometries, energies, and various electronic parameters. cuny.edursdjournal.org For 4-(4-nitrophenyl)-1,3-dioxan-5-ol, these calculations are crucial for understanding its conformational preferences and reactive nature.

Geometry Optimization and Energetics of Conformers

The 1,3-dioxane (B1201747) ring in this compound can adopt several conformations, with the chair form being the most stable. Theoretical studies on similar 5-substituted 1,3-dioxanes have shown that the chair conformer is the global minimum on the potential energy surface. researchgate.net Geometry optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to determine the most stable conformers and their relative energies. cuny.edunih.gov

The substituents on the dioxane ring, the 4-nitrophenyl group at C4 and the hydroxyl group at C5, can exist in either axial or equatorial positions. This leads to the possibility of different stereoisomers (cis and trans) and, for each, different chair conformers. Computational studies on analogous compounds suggest that conformers with bulky substituents in the equatorial position are generally more stable to minimize steric hindrance. researchgate.net

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for similar substituted 1,3-dioxane systems.

| Conformer | 4-Nitrophenyl Position | 5-Hydroxyl Position | Relative Energy (kcal/mol) |

| Chair 1 (cis) | Equatorial | Axial | 1.5 |

| Chair 2 (cis) | Axial | Equatorial | 3.8 |

| Chair 3 (trans) | Equatorial | Equatorial | 0.0 |

| Chair 4 (trans) | Axial | Axial | 5.2 |

The data illustrates that the trans-diequatorial conformer (Chair 3) is the most energetically favorable, which is a common finding in conformational analysis of substituted cyclohexanes and their heteroanalogs. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the dioxane and hydroxyl groups. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound This table presents hypothetical data based on typical computational results for similar nitroaromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -7.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is highly influenced by the electronegative oxygen and nitrogen atoms. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. nih.gov

In this compound, the MEP map would show negative potential (red and yellow regions) around the oxygen atoms of the nitro, hydroxyl, and dioxane groups, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the hydroxyl group and the aromatic ring would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic attack. The nitro group, in particular, creates a significant region of positive potential on the phenyl ring, enhancing its susceptibility to nucleophilic aromatic substitution. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with the solvent. diva-portal.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the molecule's dynamic nature. diva-portal.org

Conformational Sampling and Free Energy Landscapes

MD simulations can be used to explore the conformational space of this compound more extensively than static quantum chemical calculations. By simulating the molecule over a period of time, various accessible conformations can be identified. The results of these simulations can be used to construct a free energy landscape, which maps the potential energy of the molecule as a function of specific conformational coordinates (e.g., dihedral angles). nih.gov

The free energy landscape would reveal the relative populations of different conformers and the energy barriers for interconversion between them. For this compound, this would provide insights into the flexibility of the dioxane ring and the rotational freedom of the nitrophenyl group.

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects. The polarity of the solvent can influence the relative stability of different conformers. For instance, a polar solvent might stabilize a conformer with a larger dipole moment. semanticscholar.org

Furthermore, the solvent can affect reaction rates by stabilizing or destabilizing transition states. By running MD simulations in different solvents, it is possible to predict how the reactivity of this compound might change in various chemical environments. For example, the presence of a polar protic solvent could lead to hydrogen bonding with the hydroxyl and nitro groups, influencing the molecule's conformational preferences and reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational spectroscopy is a powerful tool for predicting the spectral characteristics of a molecule before its synthesis or for confirming experimental data. DFT and its derivatives are highly effective for calculating NMR, IR, and UV-Vis spectra. nsf.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p) or TZVP, are commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). nih.govruc.dk While no specific computational studies for this compound are publicly available, predicted values can be estimated based on calculations of analogous structures. The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound These values are illustrative, based on typical ranges for the constituent functional groups and computational studies of similar compounds.

¹H NMR| Proton | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| H-2 (dioxane) | 4.9 - 5.2 | Acetal (B89532) protons, typically a singlet or AB quartet. |

| H-4 (dioxane) | 4.2 - 4.5 | Protons adjacent to the phenyl group. |

| H-5 (dioxane) | 4.0 - 4.3 | Proton on the carbon bearing the hydroxyl group. |

| H-6 (dioxane) | 3.8 - 4.1 | Methylene protons of the dioxane ring. |

| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | Strongly deshielded by the electron-withdrawing nitro group. |

| Aromatic H (meta to NO₂) | 7.5 - 7.7 | Less deshielded than ortho protons. |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-2 (dioxane) | 95 - 105 | Acetal carbon, significantly downfield. |

| C-4 (dioxane) | 75 - 85 | Carbon bearing the nitrophenyl group. |

| C-5 (dioxane) | 65 - 75 | Carbon bearing the hydroxyl group. |

| C-6 (dioxane) | 60 - 70 | Methylene carbon of the dioxane ring. |

| Aromatic C (ipso to NO₂) | 147 - 150 | Quaternary carbon, strongly deshielded. |

| Aromatic C (ipso to dioxane) | 140 - 145 | Quaternary carbon. |

| Aromatic C (ortho to NO₂) | 123 - 126 | Shielded relative to C-NO₂ but deshielded by proximity. |

Vibrational Frequencies: Theoretical vibrational (infrared) spectra are calculated by performing a frequency analysis on the optimized molecular geometry. DFT methods can accurately predict the vibrational modes, although the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor is commonly applied. nanobioletters.com For this compound, key vibrational modes would include the stretching of the O-H, C-H (aromatic and aliphatic), NO₂, and C-O bonds.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Based on typical experimental and computational ranges for the functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| NO₂ Asymmetric Stretch | 1520 - 1570 |

| Aromatic C=C Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1340 - 1380 |

UV-Vis Absorption: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For molecules with chromophores like the 4-nitrophenyl group, TD-DFT can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. researchgate.net The calculations are often performed with an implicit solvent model, such as the Polarizable Continuum Model (PCM), as solvatochromic shifts are common. qu.edu.qa For this compound, the main electronic transitions are expected to be π→π* and n→π* transitions associated with the nitrophenyl chromophore.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound Illustrative values based on TD-DFT studies of similar nitrophenyl compounds. researchgate.netmdpi.com

| Parameter | Predicted Value | Associated Transition |

|---|---|---|

| λmax 1 | 270 - 300 nm | π→π* |

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, providing information on intermediates and transition states that are often difficult or impossible to observe experimentally. rsc.org

A critical aspect of studying a reaction mechanism is the identification of the transition state (TS), which represents the maximum energy point along the minimum energy path between reactants and products. Computational algorithms, such as the Berny optimization algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate this first-order saddle point on the potential energy surface. researchgate.net Once a candidate TS structure is found, a vibrational frequency calculation must be performed to confirm its identity; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea or ΔG‡). A computational study on the thermal decomposition of related 5-nitro-5-R-1,3-dioxane compounds (where R=H, CH₃, Br) successfully used the M06-2X/6-311+G(d,p) level of theory to locate transition states and calculate activation energies. researchgate.net This study found that the substituent at the 5-position significantly influenced the energy barrier, demonstrating how computational methods can provide quantitative predictions of reactivity. researchgate.net For this compound, similar methods could be applied to study reactions such as thermal decomposition, oxidation of the secondary alcohol, or reduction of the nitro group.

Modeling the full reaction pathway provides a complete energetic profile of a chemical transformation. After locating the transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. The IRC calculation maps the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products. researchgate.net This confirms the role of the transition state in the specific reaction and provides a visual and energetic map of the entire process.

For instance, in the decomposition of 5-nitro-1,3-dioxane (B6597036) analogues, IRC calculations confirmed that the located transition states correctly linked the reactant dioxane to its decomposition products. researchgate.net Similarly, the oxidative degradation of 1,4-dioxane (B91453) by a hydroxyl radical has been modeled, identifying hydrogen abstraction pathways and their corresponding transition states and products. researchgate.net Potential reactions of this compound, such as those involving the nitro group (e.g., reduction to an amine) or the hydroxyl group (e.g., esterification), could be modeled using these well-established computational protocols to understand their mechanisms and kinetics. wikipedia.org

Quantitative Structure-Activity Relationships (QSAR) for Dioxane Analogues (if applicable to reactivity/synthetic aspects)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a measured activity. While extensively used in drug discovery to predict biological activity, the QSAR paradigm can also be applied to model chemical reactivity or the outcomes of synthetic reactions. nih.gov

For dioxane analogues, QSAR and structure-activity relationship (SAR) studies have been conducted, primarily focusing on biological endpoints such as the modulation of multidrug resistance in cancer cells. researchgate.netnih.gov These studies demonstrate that models can be successfully built for the 1,3-dioxane scaffold.

To apply QSAR to the reactivity or synthetic aspects of this compound and its analogues, one would first define a quantifiable endpoint, such as the reaction rate constant (k), the activation energy (Ea) of a specific transformation, or the yield of a synthetic step. Next, a set of molecular descriptors would be calculated for each analogue in the series. These descriptors quantify various aspects of the molecular structure. A statistical model (e.g., multiple linear regression, partial least squares) is then generated to find a mathematical equation linking the descriptors to the activity.

Table 4: Potential Molecular Descriptors for a Reactivity-Based QSAR Model of Dioxane Analogues

| Descriptor Class | Specific Examples | Relevance to Reactivity |

|---|---|---|

| Electronic | Hammett constants (σ), Partial atomic charges (NPA), Dipole moment, HOMO/LUMO energies | Quantify electron-donating/withdrawing effects, sites of nucleophilic/electrophilic attack, and electronic polarizability. |

| Steric/Topological | Molar refractivity (MR), van der Waals volume, Molecular surface area, Sterimol parameters | Describe the size and shape of substituents, which influence steric hindrance at the reaction center. |

| Quantum Chemical | Fukui functions, Global hardness/softness, Electrophilicity index | Advanced descriptors that provide detailed information on local and global reactivity. researchgate.net |

By building such a model, one could predict the reactivity of new, unsynthesized dioxane analogues, thereby guiding experimental efforts toward molecules with desired properties, such as enhanced reaction rates or improved stability.

Synthetic Utility and Derivatization Strategies of 4 4 Nitrophenyl 1,3 Dioxan 5 Ol

4-(4-Nitrophenyl)-1,3-dioxan-5-ol as a Chiral Building Block in Asymmetric Synthesis

The presence of stereogenic centers in this compound makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Chiral building blocks are fundamental in modern asymmetric synthesis, enabling the construction of molecules with specific three-dimensional arrangements, which is crucial for applications in pharmaceuticals and materials science. wiley.com

Introduction of Chirality into Complex Molecular Architectures

The inherent chirality of this compound can be transferred to new, more complex molecular structures. This strategy is a cornerstone of asymmetric synthesis, where a readily available chiral molecule is used to induce stereoselectivity in subsequent reactions. The 1,3-dioxane (B1201747) ring, often existing in a stable chair conformation, provides a rigid scaffold that can influence the stereochemical outcome of reactions at or near the chiral centers. nih.gov The synthesis of complex natural products and bioactive compounds frequently relies on such chiral building blocks to establish the desired stereochemistry. researchgate.net For instance, the asymmetric synthesis of various alkaloids and other biologically active compounds has been successfully achieved using chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives, which themselves can be constructed from chiral precursors. rsc.org

Role in Stereoselective Transformations

The stereocenters within this compound can direct the stereochemical course of reactions, leading to the preferential formation of one stereoisomer over others. This diastereoselective control is critical in building molecules with multiple chiral centers. Organocatalytic domino reactions, for example, have been employed to synthesize polysubstituted chiral chromans with excellent enantioselectivity and diastereoselectivity, highlighting the power of using chiral substrates to control reaction outcomes. researchgate.net The development of new synthetic methods often involves the use of chiral building blocks to achieve high levels of stereocontrol, as demonstrated in the asymmetric synthesis of various hydroxylated nitrogen heterocycles. researchgate.net

Reactions of the Hydroxyl Group in this compound

The secondary hydroxyl group at the 5-position of the 1,3-dioxane ring is a key functional handle for a variety of chemical modifications. Its reactivity allows for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification reactions. Esterification can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. The 4-nitrophenyl group itself can be a component of an activated ester, which has been shown to be effective in acylation reactions, for instance, in the radiolabeling of biomolecules. nih.gov Etherification, the formation of an ether linkage, can be accomplished under various conditions, such as the Williamson ether synthesis. These reactions are fundamental in modifying the properties of the molecule and for building larger structures.

Table 1: Examples of Esterification and Etherification Reagents for Hydroxyl Groups

| Reaction Type | Reagent Class | Specific Example |

| Esterification | Acid Halide | Acetyl chloride |

| Esterification | Acid Anhydride | Acetic anhydride |

| Esterification | Activated Ester | 4-Nitrophenyl chloroformate emerginginvestigators.org |

| Etherification | Alkyl Halide | Benzyl bromide |

| Etherification | Silyl (B83357) Halide | tert-Butyldimethylsilyl chloride (TBSCl) masterorganicchemistry.com |

Oxidation and Reduction Processes

The hydroxyl group can be oxidized to a ketone, yielding 4-(4-nitrophenyl)-1,3-dioxan-5-one. google.com This transformation opens up another avenue for functionalization, as the resulting ketone can participate in a range of carbonyl chemistry reactions. Conversely, the nitro group on the phenyl ring can be reduced to an amino group, affording 4-(4-aminophenyl)-1,3-dioxan-5-ol (B1318384). lookchem.com This reduction is typically carried out using catalytic hydrogenation with catalysts like platinum or palladium, or with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. This amino group provides a new site for derivatization, such as through acylation or diazotization reactions.

Protection/Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. slideshare.net A variety of protecting groups for alcohols are available, with their selection depending on the specific reaction conditions to be employed in subsequent steps. masterorganicchemistry.comorganic-chemistry.org Common protecting groups include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and acetals (e.g., tetrahydropyranyl, THP). masterorganicchemistry.com The 1,3-dioxane structure itself can be considered a protecting group for a 1,3-diol. organic-chemistry.org Deprotection, the removal of the protecting group, is a critical step and must be achieved without affecting other functional groups in the molecule. The choice of protecting group dictates the deprotection conditions, which can range from acidic or basic hydrolysis to fluoride-mediated cleavage for silyl ethers. masterorganicchemistry.com The 4-nitrophenyl group can also be part of a base-labile protecting group strategy for alcohols and amines, where cleavage results in the release of 4-nitrophenol (B140041). emerginginvestigators.org

Table 2: Common Protecting Groups for Alcohols and Their Deprotection Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF), H⁺ |

| Tetrahydropyranyl | THP | Dihydropyran, H⁺ catalyst | Aqueous acid masterorganicchemistry.com |

| Methoxymethyl | MOM | MOM-Cl, base | Acidic hydrolysis masterorganicchemistry.com |

| Acetyl | Ac | Acetic anhydride, pyridine | Base (e.g., NaOMe), Acid |

Reactions Involving the 1,3-Dioxane Ring System of this compound

The 1,3-dioxane ring, a cyclic acetal (B89532), is susceptible to reactions that can lead to either complete cleavage of the ring or structural reorganization.

Ring-Opening Reactions and Their Selectivity

The 1,3-dioxane ring of this compound can undergo ring-opening reactions, primarily through acid-catalyzed hydrolysis. This process effectively reverses the acetal formation, yielding the constituent aldehyde and diol.

Under acidic conditions, the reaction is initiated by the protonation of one of the oxygen atoms within the dioxane ring, forming a good leaving group. Subsequent nucleophilic attack by water leads to the opening of the ring. Mechanistic studies suggest a two-step process involving the initial protonation of an oxygen atom, followed by the nucleophilic addition of water to the resulting oxonium ion, which leads to the cleavage of a carbon-oxygen bond and ring opening. This reaction regenerates 4-nitrobenzaldehyde (B150856) and glycerol (B35011).

The selectivity of the ring-opening can also be achieved through reductive cleavage. While specific studies on this compound are not prevalent, analogous reactions on similar 1,3-dioxane systems, particularly in carbohydrate chemistry, provide insight. Reagents such as a combination of lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃) or diisobutylaluminium hydride (DIBALH) are known to reductively cleave the C-O bonds of cyclic acetals. The regioselectivity of this cleavage is often dictated by steric hindrance and the coordination of the Lewis acidic reagent to the oxygen atoms of the dioxane ring.

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented, the structure allows for potential rearrangements following initial transformations. One plausible pathway involves the Pinacol rearrangement of the corresponding 1,2-diol that would be formed upon hydrolysis of the dioxane ring.

The Pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. The mechanism proceeds through the protonation of one of the hydroxyl groups and its subsequent loss as water to form a carbocation. This is followed by a 1,2-migration of a substituent from the adjacent carbon to the carbocation center. The migratory aptitude of different groups (phenyl > hydride > alkyl) typically governs the outcome of the rearrangement. In the case of the diol derived from this compound, the 4-nitrophenyl group would be expected to migrate preferentially, leading to the formation of a carbonyl compound with a rearranged carbon skeleton.

Transformations of the Nitrophenyl Moiety of this compound

The nitrophenyl group is a key functional handle that allows for a range of chemical modifications, significantly altering the electronic and steric properties of the molecule.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental and highly useful transformation. This conversion dramatically changes the electronic character of the aromatic ring, turning a strongly electron-withdrawing group into a strongly electron-donating one. A variety of methods can be employed for this reduction, offering different levels of chemoselectivity.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) and Raney Nickel are highly effective for this transformation.

Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction.

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) are also effective for the reduction of nitroarenes. For instance, in the synthesis of 4-(4-aminophenyl)-3-morpholinone from its nitro precursor, sodium hydrosulfite has been successfully employed. google.com

| Reagent | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, Room Temperature | Common and efficient method. |

| H₂/Raney Ni | Ethanol, Room Temperature or slightly elevated temperature | Alternative catalyst to Pd/C. |

| Fe/HCl | Aqueous Ethanol, Reflux | Classic, inexpensive method. |

| SnCl₂·2H₂O | Ethanol, Reflux | Milder than Fe/HCl. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol, Heating | Used for related nitro compounds. google.com |

Electrophilic Aromatic Substitution (if applicable to activated aryl ring)

The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). The nitro group withdraws electron density from the ring through both inductive and resonance effects, making it significantly less nucleophilic and thus less reactive towards electrophiles. Therefore, typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under standard conditions. If forced, these reactions would require harsh conditions and would likely lead to a mixture of products with substitution at the meta position relative to the nitro group.

Nucleophilic Aromatic Substitution (if applicable)

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). The nitro group stabilizes the negative charge of the Meisenheimer complex, the key intermediate in the S_NAr mechanism, particularly when it is positioned ortho or para to the site of substitution. While this compound itself does not possess a suitable leaving group on the aromatic ring for direct substitution, this reactivity becomes highly relevant if a leaving group (e.g., a halogen) were present at the ortho or para positions to the nitro group. In such a scenario, nucleophiles like alkoxides, amines, or thiolates could displace the leaving group to form new substituted aromatic derivatives.

Synthesis of Libraries of this compound Derivatives for Further Research

The creation of diverse chemical libraries is a critical step in the identification of new bioactive molecules. The this compound scaffold is well-suited for library synthesis due to its inherent stereochemical complexity and the presence of functional groups that can be readily modified. A modular or combinatorial approach is often employed, allowing for the rapid generation of a large number of analogs by systematically combining a set of diverse building blocks. nih.gov